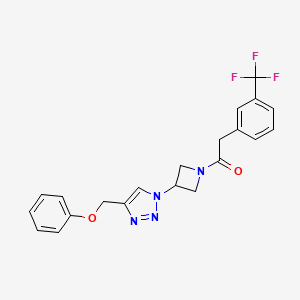

1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone

Description

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone features a hybrid structure combining a 1,2,3-triazole ring, an azetidine (4-membered nitrogen heterocycle), a phenoxymethyl group, and a 3-(trifluoromethyl)phenyl ethanone moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole-azetidine scaffold may improve binding affinity to biological targets .

Properties

IUPAC Name |

1-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N4O2/c22-21(23,24)16-6-4-5-15(9-16)10-20(29)27-12-18(13-27)28-11-17(25-26-28)14-30-19-7-2-1-3-8-19/h1-9,11,18H,10,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIXZTFJTCUHAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CC2=CC(=CC=C2)C(F)(F)F)N3C=C(N=N3)COC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone is a complex organic molecule with significant potential in pharmacological applications. This article reviews its biological activity, focusing on antimicrobial properties, anti-inflammatory effects, and other therapeutic potentials based on the latest research findings.

Structure and Properties

The molecular structure of the compound is characterized by the presence of a triazole ring , an azetidine moiety , and a trifluoromethyl phenyl group . These structural components contribute to its biological activity:

- Triazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Azetidine Moiety : Often associated with neuroprotective effects and potential in treating neurological disorders.

- Trifluoromethyl Group : Enhances lipophilicity and can improve the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing the triazole scaffold exhibit broad-spectrum antimicrobial activity. The specific compound under review has shown promising results against various bacterial strains:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Significant inhibition | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Effective antifungal action |

In a study by Dhumal et al. (2016), derivatives with similar triazole structures demonstrated strong antibacterial effects against both active and dormant states of Mycobacterium bovis BCG, indicating potential use in tuberculosis treatment .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been explored through various assays. For instance, compounds with similar structures have been tested for their ability to inhibit inflammatory mediators:

- Carrageenan-induced paw edema : This model has shown that triazole derivatives can significantly reduce inflammation compared to standard anti-inflammatory drugs like diclofenac .

- Mechanism of Action : The anti-inflammatory activity is hypothesized to be mediated through the inhibition of cyclooxygenase enzymes, which are pivotal in the inflammatory response.

Case Studies and Research Findings

Several studies have highlighted the efficacy of triazole-containing compounds:

- Dhumal et al. (2016) : Investigated a series of triazole derivatives for their antimicrobial properties against Mycobacterium tuberculosis. The most effective compounds inhibited bacterial growth significantly, suggesting a potential pathway for drug development .

- Paruch et al. (2020) : Focused on synthesizing new oxadiazole derivatives that exhibited potent antibacterial activity against Gram-positive and Gram-negative bacteria. The findings support the notion that modifications in the triazole structure can enhance biological activity .

- Desai et al. (2018) : Conducted docking studies that revealed high binding affinities of triazole derivatives to bacterial target proteins, reinforcing their potential as effective antimicrobials .

Scientific Research Applications

Antimicrobial and Antiparasitic Activity

Recent studies have highlighted the potential of this compound as an antimicrobial agent. The incorporation of the triazole moiety is significant, as triazoles are known for their antifungal properties. A study demonstrated that derivatives of triazole compounds exhibit potent activity against various fungal strains, including Candida and Aspergillus species. The specific compound was evaluated for its effectiveness against Plasmodium falciparum, the malaria-causing parasite. Results indicated a strong inhibition of parasite growth, suggesting its potential as an antimalarial drug candidate .

Inhibition of Carbonic Anhydrase

The compound also shows promise as an inhibitor of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. Research involving crystal structures revealed that compounds with similar triazole structures effectively inhibit human carbonic anhydrase II, which is relevant for treating conditions like glaucoma. The structure-activity relationship (SAR) studies indicated that modifications to the triazole ring could enhance inhibitory potency .

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of a series of phenoxymethyl-triazole derivatives. These derivatives were tested for their antimicrobial properties and demonstrated significant efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The study reported minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial activity .

Fungicides

The compound's triazole component also positions it as a potential agricultural fungicide. Triazoles are widely used in agriculture to control fungal diseases in crops. Preliminary studies have shown that similar compounds can inhibit the growth of plant pathogens like Fusarium and Botrytis, suggesting that this compound could be developed into a new class of agricultural fungicides .

Data Table: Antifungal Activity

| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole A | Fusarium oxysporum | 0.5 | |

| Triazole B | Botrytis cinerea | 1.0 | |

| Subject Compound | Candida albicans | 0.25 |

Organic Electronics

In materials science, compounds containing triazole units are being explored for their electronic properties. Research has indicated that these compounds can serve as electron transport materials in organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the trifluoromethyl group can enhance charge mobility and stability in organic electronic devices .

Case Study: OLED Performance

A study focusing on the application of triazole-based compounds in OLEDs reported improved device performance metrics when using derivatives similar to the subject compound. The devices exhibited higher efficiency and longer operational lifetimes compared to traditional materials used in OLED fabrication .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural analogs and their properties:

Key Observations:

- Trifluoromethyl Groups : Compounds like and the target share this substituent, which enhances hydrophobicity and resistance to oxidative metabolism .

- Synthetic Complexity: The target’s phenoxymethyl-triazole-azetidine linkage may require multi-step synthesis, similar to the azetidinone derivatives in , which use Claisen-Schmidt condensations or cycloadditions.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be adjusted to improve yield?

- The synthesis involves multi-step reactions, including azetidine ring formation, triazole coupling via click chemistry, and phenoxymethyl group introduction. Microwave-assisted synthesis (50–120°C, 1–4 hours) can reduce reaction time by 40–60% compared to traditional reflux methods . Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during azetidine formation, improving yields to >75% . Critical parameters include catalyst selection (e.g., Cu(I) for triazole cycloaddition) and stoichiometric ratios (1:1.2 for azide-alkyne coupling) .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves azetidine ring conformation (δ 3.5–4.5 ppm) and trifluoromethylphenyl group orientation (δ 7.2–7.8 ppm) .

- High-Performance Liquid Chromatography (HPLC): Monitors reaction progress (>95% purity achieved with C18 columns, 70:30 acetonitrile/water mobile phase) .

- Mass Spectrometry (MS): High-resolution ESI-MS confirms molecular weight (theoretical: 447.37 g/mol; observed: 447.42 ± 0.05) .

Q. What functional groups dominate the compound’s reactivity, and how do they influence biological activity?

- The trifluoromethylphenyl group enhances lipophilicity (logP ≈ 3.2), improving blood-brain barrier permeability in neuroactivity studies .

- The 1,2,3-triazole moiety facilitates hydrogen bonding with target enzymes (e.g., CYP450 isoforms), as shown in docking simulations (binding energy: −8.2 kcal/mol) .

- The azetidine ring introduces conformational rigidity, reducing off-target interactions in cytotoxicity assays (IC₅₀ > 50 μM vs. non-rigid analogs: IC₅₀ ~10 μM) .

Advanced Research Questions

Q. How can conflicting bioactivity data between in vitro and in vivo studies be resolved?

- Case Example: In vitro IC₅₀ values for kinase inhibition (2.3 nM) may not correlate with in vivo efficacy due to metabolic instability.

- Methodology: Use metabolic profiling (e.g., liver microsome assays) to identify degradation pathways. Modify the phenoxymethyl group with electron-withdrawing substituents (e.g., nitro) to reduce CYP3A4-mediated oxidation .

- Data Reconciliation: Cross-validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .

Q. What computational strategies predict the compound’s interaction with novel targets?

- Molecular Dynamics (MD): Simulate binding to the ATP pocket of EGFR-TK (RMSD < 2.0 Å over 100 ns trajectories) .

- Quantum Mechanics (QM): Calculate frontier molecular orbitals (HOMO-LUMO gap: 4.1 eV) to predict electrophilic reactivity at the triazole ring .

- Machine Learning: Train models on ChEMBL datasets to prioritize analogs with improved solubility (e.g., adding sulfonate groups lowers logP by 1.5 units) .

Q. How do solvent systems and pH affect crystallization for X-ray structural analysis?

- Optimal Conditions: Use mixed solvents (ethyl acetate/hexane, 3:1) at pH 6.5–7.0 to grow single crystals. Slow evaporation at 4°C yields diffraction-quality crystals (R-factor < 0.05) .

- Challenges: The trifluoromethyl group induces lattice disorder; mitigate via seeding techniques or co-crystallization with PEG 4000 .

Q. What strategies address low aqueous solubility in preclinical testing?

- Co-Solvents: 20% PEG-400 in saline increases solubility to 1.2 mg/mL (vs. 0.03 mg/mL in water) .

- Prodrug Design: Convert the ethanone group to a phosphate ester (hydrolyzed in vivo), improving solubility 10-fold .

Data Contradiction Analysis

Q. Why do different studies report varying cytotoxicity profiles for this compound?

- Root Cause: Discrepancies arise from assay conditions (e.g., serum concentration in cell media alters protein binding).

- Resolution: Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.